(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
CAS No.: 364750-80-1
Cat. No.: VC2034633
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364750-80-1 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
| Standard InChI Key | MXKSXPYZNXUHEZ-SFYZADRCSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
The compound consists of a five-membered pyrrolidine ring with specific stereochemistry and functional groups. Its complete identification data includes:
| Property | Value |
|---|---|
| CAS Number | 364750-80-1 |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| InChI | InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
The molecular structure features a carboxylic acid group that provides acidic properties, a Boc-protected nitrogen that limits nucleophilicity, and a methyl substituent that influences the ring's conformation .
Physicochemical Properties
The compound exhibits properties characteristic of protected amino acids, with values determined through computational and experimental methods:
| Property | Value |
|---|---|
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 66.8 Ų |
| pKa (predicted) | 4.02±0.40 |
| Boiling Point | 343°C |
| Flash Point | 161°C |
| Density | 1.150 |
These properties influence the compound's solubility, reactivity, and behavior in synthetic processes and biological systems .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid represents a significant challenge in organic chemistry due to the need for stereocontrol at two positions. Several approaches have been developed, with varying levels of efficiency and stereoselectivity .
Stereoselective Synthesis from Chiral Precursors
A general and practical synthetic process for obtaining this compound with high stereoselectivity has been developed on a gram scale. This approach employs an Evans asymmetric alkylation strategy to establish the challenging stereochemistry of the 4-methyl group .
The synthesis typically involves multiple steps, including:
-
Starting with a suitable chiral precursor (often proline derivatives)
-
Protection of the nitrogen with a Boc group
-
Stereoselective introduction of the methyl group at the 4-position
-
Functional group transformations to obtain the final carboxylic acid
As reported in a 2019 publication, "A general and practical synthetic process for all the four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed with essentially complete stereoselectivity on gram scale, which represents the most diastereoselective preparation of 4-methylproline derivatives to date" .
Short and Scalable Synthesis
More recent developments focus on shorter and more efficient synthetic routes. A 2023 publication describes "A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol on the multi-gram scale... Two shortest possible routes have been developed using commercially available and inexpensive amino acids such as 4-hydroxy-l-proline and l-pyroglutamic acid" .
These approaches provide practical access to the target compound with high stereochemical control, making it more accessible for research and industrial applications .
Deprotection Strategies
Removal of the Boc Protecting Group
The Boc protecting group in (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid can be selectively removed under acidic conditions. Traditional methods include treatment with trifluoroacetic acid (TFA) or HCl in dioxane .
Recent studies have identified milder deprotection methods. As reported in a 2020 publication, "We report a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic structures" . This research demonstrates that oxalyl chloride can be used as a mild promoter for N-Boc deprotection.
The deprotection reaction is influenced by electronic effects, with the researchers noting that "For entries possessing aromatics and electron-withdrawing groups, the pronounced ground-state destabilization of the carbonyl group caused by resonance or inductive effects, informs the increased O-atom reactivity to the electrophilic oxalyl chloride" .
Applications in Chemistry and Pharmaceutical Research
Peptide Synthesis and Medicinal Chemistry
Comparison with Related Compounds
Stereoisomers of 4-Methylproline Derivatives
(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid belongs to a family of four possible stereoisomers of Boc-protected 4-methylproline, each with distinct properties:
| Stereoisomer | CAS Number | Distinguishing Features |
|---|---|---|
| (2S,4R) | 364750-80-1 | Trans configuration; focus of this review |
| (2S,4S) | 364750-81-2 | Cis configuration; different conformational properties |
| (2R,4R) | Not specified in sources | Trans configuration with inverted stereochemistry |
| (2R,4S) | Not specified in sources | Cis configuration with inverted stereochemistry |
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